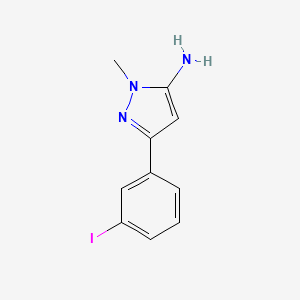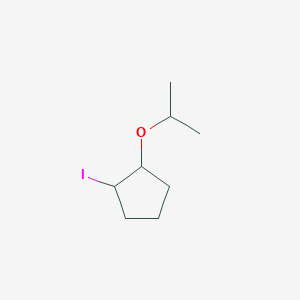
1-Iodo-2-(propan-2-yloxy)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-(propan-2-yloxy)cyclopentane is an organic compound with the molecular formula C(_8)H(_15)IO. It is characterized by a cyclopentane ring substituted with an iodine atom and a propan-2-yloxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Iodo-2-(propan-2-yloxy)cyclopentane can be synthesized through several methods. One common approach involves the iodination of 2-(propan-2-yloxy)cyclopentane. This can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.
Another method involves the reaction of cyclopentanol with isopropyl iodide in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent product formation. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Iodo-2-(propan-2-yloxy)cyclopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclopentane derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclopentanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO(_4)) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.
Major Products
Substitution: 2-(propan-2-yloxy)cyclopentanol, 2-(propan-2-yloxy)cyclopentanenitrile.
Oxidation: 2-(propan-2-yloxy)cyclopentanone.
Reduction: 2-(propan-2-yloxy)cyclopentane.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-(propan-2-yloxy)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various cyclopentane derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Iodo-2-(propan-2-yloxy)cyclopentane depends on the specific application and the target molecule. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the cyclopentane ring. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2-(propan-2-yloxy)cyclopentane can be compared with other similar compounds, such as:
1-Bromo-2-(propan-2-yloxy)cyclopentane: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
2-(Propan-2-yloxy)cyclopentanol: Lacks the halogen atom, making it less reactive in substitution reactions but potentially more stable in biological systems.
1-Iodo-2-(methoxy)cyclopentane: Similar structure with a methoxy group instead of a propan-2-yloxy group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H15IO |
|---|---|
Molekulargewicht |
254.11 g/mol |
IUPAC-Name |
1-iodo-2-propan-2-yloxycyclopentane |
InChI |
InChI=1S/C8H15IO/c1-6(2)10-8-5-3-4-7(8)9/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
VYMIODYWZHKXBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1CCCC1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


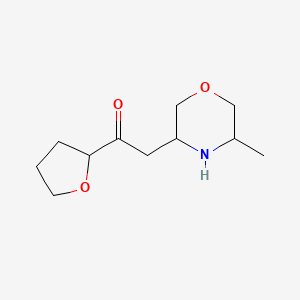
![2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid](/img/structure/B13089045.png)
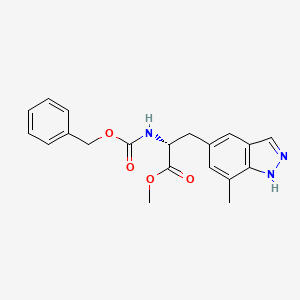
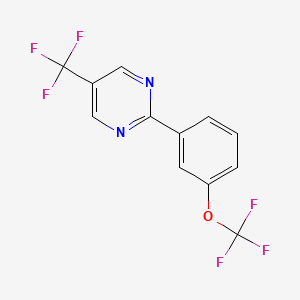

![2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone](/img/structure/B13089075.png)
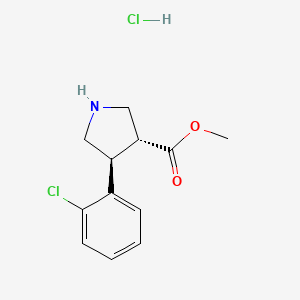


![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-7-yl)carbamate](/img/structure/B13089101.png)

